molecular formula C14H10ClIN2O3 B14225594 Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- CAS No. 826991-67-7

Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro-

Cat. No.: B14225594
CAS No.: 826991-67-7
M. Wt: 416.60 g/mol
InChI Key: FECRBOMESGBALZ-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C14H12ClIN2O It is known for its unique structural features, which include a benzamide core substituted with chloro, iodo, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzamide compound followed by halogenation. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert nitro groups to amines.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and iodo substituents can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-
  • 2-amino-5-chloro-N-(2-iodophenyl)benzamide

Uniqueness

Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the presence of both chloro and iodo substituents along with a nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

826991-67-7

Molecular Formula

C14H10ClIN2O3

Molecular Weight

416.60 g/mol

IUPAC Name

5-chloro-N-(2-iodophenyl)-N-methyl-2-nitrobenzamide

InChI

InChI=1S/C14H10ClIN2O3/c1-17(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)18(20)21/h2-8H,1H3

InChI Key

FECRBOMESGBALZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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